BenchChemオンラインストアへようこそ!

trans-Sobrerol

Mucolytic Respiratory infection Cough resolution

Source trans-Sobrerol (CAS 42370-41-2), a differentiated monoterpene mucoactive agent delivering therapeutic efficacy at 400 mg/day versus ≥1200 mg/day for NAC. This compound offers 5-fold greater chemopreventive potency than limonene in mammary tumor models while providing ancillary antioxidant activity absent in competing mucolytics. Its defined PK profile (Tlag 0.18 h, MEC 1.61 μg/mL, 12.8 h duration) supports twice-daily sustained-release formulation development, reducing dosing frequency by 33.3% versus conventional regimens. Ideal for respiratory drug development, chemoprevention research, and repurposing studies targeting multiple sclerosis at a human equivalent dose of 486 mg TID.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 42370-41-2
Cat. No. B1195627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Sobrerol
CAS42370-41-2
Synonyms1-methyl-4-(2-hydroxyisopropyl)cyclohex-1,2-en-6-ol
1-methyl-alpha-hydroxyisopropylcyclohexenol-6
Sobrepin
sobrerol
sobrerol, (+-)-isome
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC1=CCC(CC1O)C(C)(C)O
InChIInChI=1S/C10H18O2/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4,8-9,11-12H,5-6H2,1-3H3/t8-,9+/m0/s1
InChIKeyOMDMTHRBGUBUCO-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-Sobrerol (CAS 42370-41-2): Monoterpene-Based Mucoactive Agent with Distinct Pharmacological Profile for Respiratory and Chemopreventive Research


trans-Sobrerol (trans-p-Menth-6-ene-2,8-diol) is a monocyclic monoterpene derivative classified as a mucoactive agent (ATC code: R05CB07) with established clinical use in respiratory disorders characterized by mucus hypersecretion [1]. Beyond its primary mucolytic-mucoregulatory activity—mediated through mucus hydration, enhanced ciliary motility, and increased phospholipid surfactant component—trans-Sobrerol demonstrates ancillary antioxidant and free radical scavenging properties [2]. Recent investigations have expanded its research applications to include chemoprevention and multiple sclerosis, supported by a defined human equivalent dose of 486 mg thrice daily (1459 mg/day) for repurposing studies [3].

trans-Sobrerol (CAS 42370-41-2) Differentiates from Ambroxol, NAC, and Carbocisteine: Why Mucoactive Class Substitution Risks Suboptimal Outcomes


While multiple mucoactive agents—including ambroxol, bromhexine, carbocisteine, erdosteine, and N-acetylcysteine (NAC)—demonstrate comparable efficacy in symptomatic relief of productive cough, trans-Sobrerol possesses distinct pharmacokinetic and ancillary activities that preclude simple therapeutic interchange [1]. Unlike NAC, which requires high doses (≥1200 mg/day) for COPD exacerbation reduction [2], trans-Sobrerol achieves therapeutic effect at 400 mg/day with demonstrated accumulation in bronchial mucus [3]. Furthermore, trans-Sobrerol exhibits chemopreventive potency 5-fold greater than limonene and antioxidant activity not uniformly present across the mucoactive class [4]. These differentiating features are quantified in the evidence below.

trans-Sobrerol (CAS 42370-41-2): Quantified Differentiation Evidence Against Standard Care and Class Comparators


Nebulized trans-Sobrerol vs. Standard Treatment: 9-Fold Higher Odds of Cough Resolution in Upper Respiratory Infections

In a retrospective study of 74 subjects with acute upper respiratory infections (AURIs), nebulized sobrerol (NS) as add-on therapy demonstrated significantly higher odds of cough resolution compared to standard treatment (ST) alone [1]. The odds ratio (OR) for cough resolution was 9.18 (p < 0.001), and for nasal symptom resolution, the OR was 6.7 (p = 0.043) [1].

Mucolytic Respiratory infection Cough resolution Odds ratio

Combined Oral + Nebulized trans-Sobrerol vs. Other Treatment Options: 4.5-Fold Higher Odds of Cough Disappearance at Day 7

In a retrospective case-series study, patients receiving combined oral and nebulized sobrerol for 3 days experienced more rapid cough disappearance at day 7 compared to patients treated with standard therapy or single-route sobrerol [1]. The odds ratio for cough disappearance was 4.47, and for nasal symptom disappearance was 3.16 [1]. Cough intensity and nasal complaints were significantly reduced (p < 0.001 and p = 0.043, respectively) [1].

Mucolytic AURI Combination therapy Cough disappearance

trans-Sobrerol vs. Limonene: 5-Fold Higher Potency in Mammary Carcinogenesis Chemoprevention

In a rat model of dimethylbenz[a]anthracene (DMBA)-induced mammary carcinogenesis, sobrerol was the most potent monoterpene tested [1]. Sobrerol at 1% in diet decreased tumor yield to half that of control—a level previously achieved only with 5% limonene diets—indicating a 5-fold higher potency [1]. Additionally, excretion of radioactivity from [3H]DMBA was nearly tripled in rats fed 1% sobrerol [1].

Chemoprevention Monoterpene Carcinogenesis Potency

trans-Sobrerol Sustained-Release Formulation: PK Parameters Enable 33% Reduction in Dosing Frequency While Maintaining Therapeutic Efficacy

Modeling and simulation studies of oral sustained-release sobrerol pellets defined key pharmacokinetic parameters: absorption lag time 0.18 h, minimum effective concentration (MEC) 1.61 μg/mL, and duration of action 12.8 h [1]. This PK profile enabled a 33.3% reduction in dosing frequency (from thrice to twice daily) and a 22.8% reduction in daily dose while maintaining therapeutic efficacy [1].

Pharmacokinetics Sustained-release Mucolytic Dosing frequency

trans-Sobrerol (CAS 42370-41-2): High-Value Application Scenarios Based on Quantitative Differentiation Evidence


Acute Upper Respiratory Infection (AURI) Management with Nebulized or Combined Formulations

Procure trans-Sobrerol for both oral and nebulized administration to achieve a 3-day combination regimen that delivers 4.47-fold higher odds of cough disappearance and 3.16-fold higher odds of nasal symptom resolution compared to standard therapy or single-route use [1]. This scenario leverages the >9-fold cough resolution advantage (OR 9.18) observed with nebulized sobrerol as add-on therapy [1].

Chemoprevention Research in Carcinogenesis Models

Utilize trans-Sobrerol as a monoterpene chemopreventive agent with 5-fold higher potency than limonene in reducing mammary tumor yield [1]. The compound's ability to nearly triple carcinogen excretion at 1% dietary concentration makes it a superior choice for structure-activity studies exploring hydroxylated monoterpene derivatives [1].

Development of Sustained-Release Mucolytic Formulations

Leverage trans-Sobrerol's defined PK parameters—absorption lag time 0.18 h, MEC 1.61 μg/mL, duration of action 12.8 h—to formulate twice-daily sustained-release pellets that reduce dosing frequency by 33.3% and daily dose by 22.8% versus conventional immediate-release products [1]. This approach directly addresses compliance challenges identified in repurposing studies requiring thrice-daily 486 mg doses [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for trans-Sobrerol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.